molecular formula C12H11ClN2O3 B2524464 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956786-68-8

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B2524464
CAS No.: 956786-68-8
M. Wt: 266.68
InChI Key: ZXEXRYHAHMYZQW-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a high-purity, research-grade small molecule with the chemical formula C12H11ClN2O3 . This compound belongs to a class of chloro-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery research. As a benzoic acid derivative functionalized with a chloropyrazole group, it serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in various applications, including as a key intermediate in organic synthesis, particularly in the development of potential pharmacologically active agents. While the specific biological profile of this compound is a subject of ongoing research, its structural features are analogous to other documented chloropyrazole-containing molecules that have been investigated for their activity, such as modulation of biological targets like Heat Shock Protein 90 (HSP90) . It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEXRYHAHMYZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. This suggests potential therapeutic applications in oncology.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Compound CA54920

Agricultural Applications

Herbicidal Properties
The compound has also been evaluated for its herbicidal activity. Its mechanism involves the inhibition of specific enzymes involved in plant growth, making it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy

In field trials, this compound was applied to control common weeds in maize crops. The results showed over 80% weed control compared to untreated plots, indicating its potential as an effective herbicide.

Table 2: Herbicidal Activity Against Common Weeds

Weed SpeciesControl Rate (%)
Amaranthus retroflexus85
Chenopodium album75
Setaria viridis80

Material Science

Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research on polymer blends incorporating this compound revealed improved tensile strength and thermal stability compared to control samples. The addition of this compound at concentrations of 2% by weight resulted in a notable increase in performance metrics.

Table 3: Mechanical Properties of Polymer Blends

SampleTensile Strength (MPa)Thermal Stability (°C)
Control25180
Sample A (2% Additive)30200

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties:

  • Chloro vs. Amino Groups: Replacing the 4-chloro substituent with an amino group (as in 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride) increases polarity and reduces molecular weight (283.72 vs. ~266.45 for the target compound). The amino group may enhance solubility but reduce antimicrobial potency compared to chloro-substituted analogs .
  • Dimethylhydrazono and Formyl Groups: A pyrazole with a dimethylhydrazono group (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) demonstrated potent antibacterial activity (MIC = 1.56 µg/mL against A. baumannii), highlighting the role of electron-withdrawing groups in enhancing activity . Similarly, a formyl group on the pyrazole (as in 4-chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid) introduces additional reactivity for further derivatization .

Benzoic Acid Substituents

  • Methoxy vs. Hydroxy Groups : The 4-methoxy group in the target compound increases lipophilicity compared to hydroxy-substituted benzoic acids (e.g., 4-hydroxybenzoic acid), which may improve membrane permeability but reduce hydrogen-bonding capacity .
  • Chloro vs.

Linker Modifications

  • Methyl vs. Methoxy Linkers : Replacing the methyl linker with methoxy (as in 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid) alters the compound’s conformational flexibility and electronic properties, which could affect target interactions .

Tabulated Comparison of Key Compounds

Compound Name Pyrazole Substituent Benzoic Acid Substituents Molecular Weight (g/mol) Notable Properties/Activity References
Target Compound 4-Cl 4-OCH₃, 3-CH₂- ~266.45 High lipophilicity
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid HCl 4-NH₂ (as HCl salt) 4-OCH₃, 3-CH₂- 283.72 Increased polarity
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid 4-(Dimethylhydrazono) 4-COOH, 3-pyrazole 337.08 MIC = 1.56 µg/mL (A. baumannii)
4-Chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid 3-CHO, 4-CH₃ 4-Cl, 3-CH₂- 278.69 Reactive for derivatization
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid 3,5-CH₃ 4-OCH₃, 3-CH₂- Not reported Steric hindrance

Biological Activity

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C12H12ClN2O3\text{C}_{12}\text{H}_{12}\text{ClN}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole moiety. Research indicates that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer
  • Prostate cancer

In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against these cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Cell LineIC50 Value (µM)Effectiveness
MDA-MB-23115High
HepG220Moderate
A549 (Lung Cancer)25Moderate
HCT116 (Colorectal)30Moderate

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress, which is often linked to cancer progression .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines, revealing:

  • Significant growth inhibition in MDA-MB-231 cells, with a reduction in growth by approximately 54% at a concentration of 15 µM.
  • In HepG2 cells, a dose-dependent response was observed, with higher concentrations leading to increased cell death .

Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced LPS-induced TNF-alpha release by up to 60% compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of 4-methoxybenzoic acid. A key intermediate is formed by introducing the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride at elevated temperatures (120°C) is a documented method . Characterization of intermediates relies on analytical techniques such as IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity and purity .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the aromatic and heterocyclic regions. ¹H NMR can identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm). IR spectroscopy verifies carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Q. How does the chloro-pyrazole substituent influence the compound’s solubility and reactivity?

The 4-chloro group on the pyrazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the hydrophobic nature of the chloro and methoxy groups reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. Solubility can be improved via salt formation (e.g., sodium carboxylate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthetic step?

Optimization involves controlling temperature, solvent polarity, and stoichiometry. For example, using a 1:1.2 molar ratio of 4-methoxybenzoic acid derivative to 4-chloropyrazole in DMF at 80–100°C for 6–8 hours increases coupling efficiency. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation reactions. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping peaks in NMR?

Overlapping aromatic signals in NMR can be resolved using 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). For example, HSQC correlates ¹H and ¹³C signals to distinguish methoxybenzoic acid protons from pyrazole protons. Deuterated solvents (e.g., DMSO-d₆) and higher field strengths (≥400 MHz) improve resolution .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

SAR studies focus on substituting the pyrazole ring or benzoic acid backbone. For instance:

  • Replacing the 4-chloro group with electron-withdrawing groups (e.g., -CF₃) may increase antimicrobial potency .
  • Esterifying the carboxylic acid (-COOCH₃) improves membrane permeability, as seen in related pyrazole derivatives . Biological assays (e.g., MIC for antimicrobial activity) validate modifications .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) assesses binding affinity to targets like bacterial enoyl-ACP reductase. ADMET predictions (SwissADME) evaluate logP (lipophilicity), bioavailability, and CYP450 interactions. For example, the methoxy group may reduce metabolic clearance by cytochrome P450 enzymes .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation strategies include:

  • Standardizing protocols (CLSI guidelines for antimicrobial testing) .
  • Re-evaluating compound purity via HPLC and repeating dose-response curves .
  • Reporting IC₅₀/EC₅₀ values with confidence intervals .

Q. What analytical techniques confirm the absence of regioisomeric byproducts during synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) identifies regioisomers. For example, a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% TFA) resolve isomers based on polarity differences. LC-MS further confirms molecular ions .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

The chloro and pyrazole groups pose toxicity risks. Use fume hoods for synthesis, nitrile gloves, and PPE. Waste disposal must follow halogenated organic waste guidelines. Stability studies (TGA/DSC) ensure safe storage conditions .

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